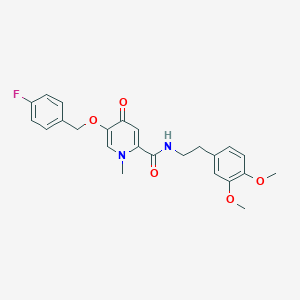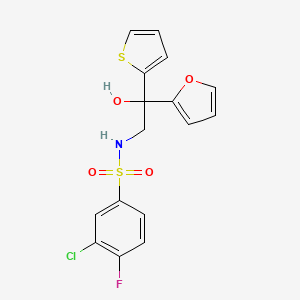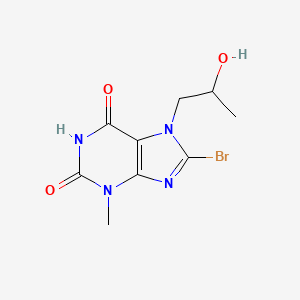![molecular formula C17H21NO2S B2920245 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 2176201-85-5](/img/structure/B2920245.png)
3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane is a bicyclic structure, which means it consists of two fused rings . The structure is a part of many biologically active compounds .Chemical Reactions Analysis
There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . One example is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .Aplicaciones Científicas De Investigación
Stereo- and Regiochemistry in 1,3-Dipolar Cycloadditions : Research on 1,3-dipolar cycloadditions to bicyclic olefins such as 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene demonstrates the specificity of these reactions, highlighting their potential for synthesizing complex molecules with defined stereochemistry (Taniguchi, Ikeda, & Imoto, 1978).
Atom-Transfer Radical Cyclizations : The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to form 3-azabicyclo-[3.3.0]octanes is a key example of leveraging this compound in synthetic chemistry. This method provides insights into efficient synthesis routes for derivatives with varied functionalities (Flynn, Zabrowski, & Nosal, 1992).
Phane Chemistry : The integration of small electron systems like cyclopropenylium ion and cyclopropenone into phane chemistry involves the use of bicyclic structures similar to the compound . This research opens pathways for the creation of new families of compounds with unique structural and electronic properties (Gleiter & Merger, 1997).
Synthesis of Azatropanes : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, involving amide activation and cyclization, demonstrates the versatility of bicyclic structures in producing pharmaceutically relevant compounds (Singh et al., 2007).
Formation of Complexes with Crown Ethers : The formation of ring-in-ring complexes between crown ethers and rigid structures, such as tetraviologen-based cyclophanes, underlines the importance of these bicyclic structures in supramolecular chemistry. The study provides insights into the interactions between electron-deficient cavities and aromatic guest molecules (Sun et al., 2015).
Synthesis of Bicyclo[6.2.0]deca-1,8-dienes : Research involving the thermal ring-closing reaction of allenynes with phenylsulfonyl functionality showcases the utility of similar bicyclic structures in synthesizing complex frameworks. This study presents a method for constructing various bicyclic frameworks, including oxa- and azabicyclo variants (Mukai, Hara, Miyashita, & Inagaki, 2007).
Direcciones Futuras
The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . Compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as the one you mentioned, could potentially be a part of this research.
Mecanismo De Acción
Target of Action
The primary target of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and transporters.
Mode of Action
The specific mode of action of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, typically exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
The exact biochemical pathways affected by 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, are known to influence several biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The specific molecular and cellular effects of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, are known to have a wide array of biological activities .
Propiedades
IUPAC Name |
8-benzylsulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c19-21(20,12-13-4-2-1-3-5-13)18-16-8-9-17(18)11-15(10-16)14-6-7-14/h1-5,16-17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVSAIQBZBIEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid](/img/structure/B2920162.png)


![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)
![5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2920170.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2920172.png)





![7-ethyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2920180.png)
![1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2920185.png)
